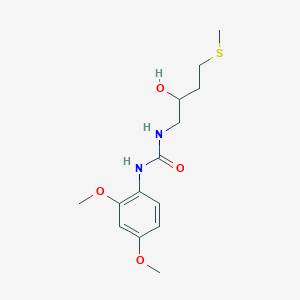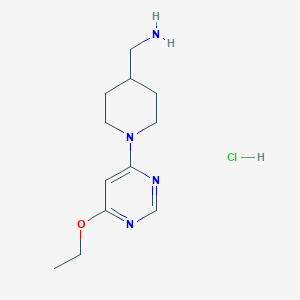
3-ブチル-5-(m-トリルアミノ)チアゾリジン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms
科学的研究の応用
3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
作用機序
Target of Action
The primary target of 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione is the peroxisome proliferator-activated receptor-γ (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione interacts with its target, PPARγ, by binding to it . This binding improves insulin resistance, thereby exhibiting hypoglycemic activity . The compound’s antimicrobial action is achieved by inhibiting cytoplasmic Mur ligases .
Biochemical Pathways
The compound affects the biochemical pathway involving PPARγ. By binding to PPARγ, it influences the regulation of different physiological processes . It also impacts the pathways involved in antimicrobial action by inhibiting cytoplasmic Mur ligases .
Result of Action
The binding of 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione to PPARγ improves insulin resistance, leading to hypoglycemic activity . This makes it a potential candidate for the treatment of type 2 diabetes . Additionally, its antimicrobial action results from the inhibition of cytoplasmic Mur ligases .
生化学分析
Biochemical Properties
The biochemical properties of 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione are largely attributed to its interactions with various biomolecules. For instance, it has been found to interact with peroxisome proliferator-activated receptor-γ (PPARγ), a key regulator of lipid metabolism and glucose homeostasis . The binding of 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione to PPARγ can stimulate peripheral adiposities to increase their uptake of free fatty acids, leading to a reduction in the fat stored in muscles, liver, and visceral fat deposits .
Cellular Effects
In terms of cellular effects, 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its interaction with PPARγ can modulate the expression of genes involved in lipid metabolism and glucose homeostasis .
Molecular Mechanism
The molecular mechanism of action of 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its binding to PPARγ, for instance, can lead to conformational changes that affect the receptor’s activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can vary over time, potentially due to factors such as its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its interaction with PPARγ, it is likely involved in lipid metabolism and glucose homeostasis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione typically involves a multicomponent reaction. One common method includes the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This one-pot reaction is efficient and yields the desired thiazolidine derivatives with good selectivity and purity.
Industrial Production Methods
In an industrial setting, the production of 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione can be scaled up using similar multicomponent reactions. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidines, and various substituted thiazolidine derivatives .
類似化合物との比較
Similar Compounds
- 5-(4-Chlorobenzylidene)-3-m-tolyl thiazolidine-2,4-dione
- 5-(3-Hydroxybenzylidene)-3-m-tolyl thiazolidine-2,4-dione
Uniqueness
3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione stands out due to its unique butyl and m-tolylamino substituents, which confer distinct biological activities and chemical reactivity compared to other thiazolidine derivatives .
特性
IUPAC Name |
3-butyl-5-(3-methylanilino)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-3-4-8-16-13(17)12(19-14(16)18)15-11-7-5-6-10(2)9-11/h5-7,9,12,15H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSMLMDZUGXUEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2368765.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2368769.png)
![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2368772.png)
![2-{3-[1-PHENYL-5-(PYRIDIN-4-YL)-1H-1,2,3-TRIAZOL-4-YL]-1,2,4-OXADIAZOL-5-YL}PYRIDINE](/img/structure/B2368773.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2368774.png)



